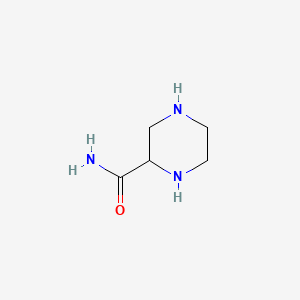

Piperazine-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYCUMKDWMEGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004778 | |

| Record name | Piperazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84501-64-4 | |

| Record name | 2-Piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84501-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Piperazine-2-carboxamide Scaffold

An In-depth Technical Guide to the Core Chemical Properties of Piperazine-2-carboxamide

Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1] Their prevalence stems from the unique combination of properties conferred by the piperazine ring: a six-membered heterocycle with two nitrogen atoms at opposing positions.[1] This arrangement provides a conformationally constrained, yet flexible, scaffold with two points for substitution, allowing for the precise spatial orientation of pharmacophoric groups. Furthermore, the basic nature of the nitrogens often plays a crucial role in aqueous solubility and target engagement through ionic interactions.

This guide focuses on a specific, yet highly significant, member of this family: this compound. By attaching a carboxamide group to the 2-position of the piperazine ring, a chiral center is introduced, adding a layer of stereochemical complexity and potential for stereoselective interactions with biological targets. This scaffold is a key building block in the synthesis of compound libraries for high-throughput screening and is found within pharmacologically important agents.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its fundamental chemical properties, synthesis, analysis, and handling.

Molecular Identity

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 84501-64-4 (for racemate) | [4][5][6] |

| 138681-31-9 (for R-enantiomer) | [7][8] | |

| 159572-93-7 (for S-enantiomer) | [9] | |

| Molecular Formula | C₅H₁₁N₃O | [3][4] |

| Molecular Weight | 129.16 g/mol | [3][4][6] |

| Canonical SMILES | C1NCC(NC1)C(=O)N | [3] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are paramount in drug discovery, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound are dominated by the interplay between the basic piperazine ring and the polar, hydrogen-bonding carboxamide group.

| Property | Value | Comments and Expert Analysis |

| Calculated logP | -1.9 | This negative value, from PubChem, indicates high hydrophilicity.[3] The molecule strongly favors the aqueous phase over an octanol phase, a direct consequence of its two basic nitrogens and the polar amide group, which are capable of extensive hydrogen bonding with water. |

| Polar Surface Area | 67.2 Ų | The polar surface area (PSA) is a key predictor of membrane permeability. This value suggests the molecule is likely to have good oral bioavailability, falling within typical ranges for drug-like molecules.[3] |

| pKa (Predicted) | pKa1 ≈ 9.7pKa2 ≈ 5.4 | Direct experimental pKa values for this compound are not readily available. These values are based on the parent piperazine molecule.[10] The N4 nitrogen (distal to the carboxamide) is expected to have a pKa similar to piperazine's first pKa (~9.7), making it the primary center of basicity. The N1 nitrogen's basicity is reduced by the electron-withdrawing effect of the adjacent carboxamide group, resulting in a lower pKa, analogous to piperazine's second pKa. At physiological pH (~7.4), the N4 nitrogen will be predominantly protonated. |

| Hydrogen BondDonors/Acceptors | 3 Donors3 Acceptors | The two N-H groups of the piperazine ring and the -NH₂ of the amide are hydrogen bond donors. The two nitrogen atoms and the carbonyl oxygen are acceptors.[3][11] This extensive hydrogen bonding capability underpins its high water solubility. |

| Physical State | Expected to be a white to off-white crystalline solid at room temperature. | [12][13] |

| Solubility | High | While quantitative data is sparse, the parent piperazine is highly soluble in water.[13] The addition of the polar carboxamide group further enhances its hydrophilic character, suggesting excellent solubility in polar protic solvents like water and ethanol.[12] |

Synthesis and Chemical Reactivity

The synthesis of this compound derivatives is a common task in medicinal chemistry, typically involving standard peptide coupling reactions. The core challenge lies in the selective protection and deprotection of the two non-equivalent piperazine nitrogens to achieve the desired substitution pattern.

General Synthetic Workflow: Solid-Phase Approach

Solid-phase synthesis is a powerful technique for generating large libraries of derivatives for screening, as demonstrated in the production of over 15,000 discrete this compound compounds.[2] The workflow below outlines a general approach based on established methods.

Causality Behind Experimental Choices: The use of solid-phase synthesis allows for high-throughput production and simplifies purification, as excess reagents are simply washed away. Orthogonal protecting groups (like Fmoc and Alloc, which are removed under different conditions) are essential for selectively functionalizing the N1 and N4 positions of the piperazine scaffold. Coupling reagents like HBTU or EDC are used to activate the carboxylic acid, facilitating efficient amide bond formation.

Caption: General workflow for solid-phase synthesis of N1, N4-disubstituted this compound derivatives.

Protocol: Amide Bond Formation via EDC/DMAP Coupling

This protocol describes a standard solution-phase method for creating the carboxamide by coupling a protected piperazine-2-carboxylic acid with an amine.

-

Solubilization: Dissolve N-protected piperazine-2-carboxylic acid (1.1 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Activation: Add the coupling agent N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and a catalyst, 4-(Dimethylamino)pyridine (DMAP, 0.2 eq), to the solution.[14]

-

Stirring: Stir the resulting mixture at room temperature for approximately 10-15 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir overnight at room temperature. Monitor progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, partition the mixture between DCM and a weak base solution (e.g., 5% NaHCO₃) to quench the reaction and remove acidic byproducts.[14]

-

Purification: Separate the organic layer, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Analytical Characterization

Unambiguous characterization of this compound and its derivatives is critical. A combination of spectroscopic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex due to the chiral center at C2, which renders the adjacent ring protons (at C3) diastereotopic and thus chemically non-equivalent. Expect to see a series of multiplets in the 2.5-4.0 ppm range corresponding to the seven piperazine ring protons. The two protons of the primary amide (-CONH₂) may appear as two distinct broad singlets between 7.0-8.5 ppm. The N-H protons on the piperazine ring will also appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: Expect five distinct signals for the carbon atoms. The carbonyl carbon (C=O) will be the most downfield signal, typically >170 ppm. The C2 carbon, being attached to a nitrogen and the carbonyl group, will appear around 55-65 ppm. The remaining three piperazine ring carbons will resonate in the 40-50 ppm region.[3]

-

-

Mass Spectrometry (MS):

-

In electrospray ionization (ESI) mode, this compound will readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 130.1. The fragmentation pattern will typically involve cleavage of the piperazine ring or loss of the carboxamide group. GC-MS is also a viable technique for analysis.[3]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides clear evidence of the key functional groups. Key expected absorptions include:

-

N-H Stretch: A pair of medium-to-strong bands around 3350-3180 cm⁻¹ for the primary amide (-NH₂). A secondary amine N-H stretch will also appear in this region.

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A medium absorption around 1620-1590 cm⁻¹.[3]

-

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, valued for its ability to serve as a versatile building block for creating diverse compound libraries aimed at various biological targets.

-

Core Scaffold for Lead Discovery: Its rigid, chiral structure makes it an ideal starting point for exploring chemical space. Large combinatorial libraries have been built around this core to screen for novel lead compounds against a wide array of targets.[2]

-

Enzyme Inhibition: Piperazine and piperidine carboxamides have been successfully developed as potent inhibitors of key enzymes in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[15][16] These enzymes are therapeutic targets for pain, inflammation, and neurological disorders.

-

Antiviral Agents: The closely related piperazine-2-carboxylic acid scaffold is a central component of the successful HIV protease inhibitor, Indinavir.[2] This highlights the utility of the core structure in designing molecules that fit into constrained active sites of enzymes.

Caption: The this compound scaffold as a versatile core for developing diverse therapeutic agents.

Safety, Handling, and Stability

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3][6]

| Hazard Code | Description | Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Safe Handling Protocol

The following steps are mandatory when handling this compound and its derivatives:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[17][18] Emergency eye wash fountains and safety showers must be readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[19] Avoid ingestion and inhalation. Wash hands thoroughly after handling and before eating, drinking, or smoking.[17][20]

-

Storage: Store in a tightly closed container in a cool, dry place. Some related compounds are noted to be air-sensitive; therefore, storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.[19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3019914, this compound. Retrieved from [Link]

- Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery this compound libraries. 5Z.com.

-

CP Lab Safety (n.d.). This compound, 95% Purity, C5H11N3O, 1 gram. Retrieved from [Link]

-

LabSolutions (n.d.). This compound. Retrieved from [Link]

-

MolecularInfo (n.d.). (R)-PIPERAZINE-2-CARBOXAMIDE molecular information. Retrieved from [Link]

-

MiMeDB (n.d.). Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076). Retrieved from [Link]

-

ChemDmart (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]

-

Stante, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

-

Oakwood Chemical (n.d.). Piperazine-2-carboxylic acid. Retrieved from [Link]

- Kutina, N. N. (1992). Synthesis and Reactions of Piperazine-2-carboxylic Acid. Google Books.

-

Korhonen, J., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. Retrieved from [Link]

-

Jukič, M., et al. (2018). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Arkivoc. Retrieved from [Link]

-

Solubility of Things (n.d.). Piperazine. Retrieved from [Link]

-

Naturalista Campano (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Korhonen, J., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). ResearchGate. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Retrieved from [Link]

-

Šebesta, F., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. RSC Publishing. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. zinc.5z.com [zinc.5z.com]

- 3. This compound | C5H11N3O | CID 3019914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CAS 138681-31-9 | (R)-Piperazine-2-carboxamide - Synblock [synblock.com]

- 8. molecularinfo.com [molecularinfo.com]

- 9. chiralen.com [chiralen.com]

- 10. uregina.ca [uregina.ca]

- 11. MiMeDB: Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076) [mimedb.org]

- 12. CAS 474711-89-2: piperazine-1-carboxamide | CymitQuimica [cymitquimica.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. acgpubs.org [acgpubs.org]

- 15. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.ie [fishersci.ie]

- 20. chemdmart.com [chemdmart.com]

(S)-Piperazine-2-carboxylic Acid: A Chiral Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound, has emerged as a cornerstone intermediate in the pharmaceutical industry. Its rigid, stereochemically defined structure provides an invaluable scaffold for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The strategic incorporation of this moiety is a key design element in a multitude of therapeutic agents, ranging from antiviral to central nervous system drugs. This guide provides a comprehensive overview of the critical aspects of (S)-piperazine-2-carboxylic acid, including its physicochemical properties, principal synthetic methodologies, and applications in drug development. We will delve into the causality behind synthetic choices, detailing authoritative protocols for both asymmetric synthesis and chiral resolution, and discuss the analytical techniques essential for its quality control.

Introduction: The Strategic Importance of a Chiral Building Block

In contemporary pharmacotherapy, the chirality of a drug molecule is of paramount importance. The specific three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets, influencing its efficacy, safety, and pharmacokinetic profile. (S)-Piperazine-2-carboxylic acid serves as an exemplary chiral building block, offering medicinal chemists a pre-defined stereocenter within a versatile heterocyclic framework.[1] The piperazine ring itself is one of the most prevalent scaffolds in modern pharmaceuticals, found in numerous FDA-approved drugs for indications including cancer, depression, and anxiety.[2]

The value of the (S)-piperazine-2-carboxylic acid intermediate lies in its dual functionality: the secondary amines of the piperazine ring and the carboxylic acid group. These handles allow for selective and sequential modification, enabling the construction of diverse and complex molecular architectures.[2][3] Its use accelerates the development of single-enantiomer drugs, which are often preferred for their enhanced target specificity and reduced potential for off-target effects or toxicity associated with the undesired enantiomer.[1]

Physicochemical & Structural Properties

Understanding the fundamental properties of (S)-piperazine-2-carboxylic acid is crucial for its handling, reaction setup, and analytical characterization. The compound is typically a stable, crystalline solid. It is often supplied and used as a dihydrochloride salt to improve stability and handling.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 130.15 g/mol | [4] |

| CAS Number | 147650-70-2 | [1][5] |

| Appearance | White to off-white or brown powder | [3] |

| Melting Point | 243-247 °C (dec.) | [5] |

| Chirality | (S)-configuration at C2 | [5] |

Core Synthetic Strategies: Crafting the Chiral Intermediate

The industrial and laboratory-scale production of enantiomerically pure (S)-piperazine-2-carboxylic acid relies on two primary strategies: direct asymmetric synthesis and the resolution of a racemic mixture. The choice between these routes is often dictated by factors such as cost, scale, available technology, and the desired level of enantiopurity.

Asymmetric Synthesis via Catalytic Hydrogenation

For large-scale industrial production, asymmetric synthesis is often the preferred route as it avoids the inherent 50% yield limitation of classical resolution. A highly effective method involves the asymmetric hydrogenation of a prochiral pyrazinecarboxylic acid derivative using a chiral catalyst.[6]

Causality and Rationale: This approach is powerful because it creates the desired stereocenter directly and with high enantioselectivity. The use of a chiral rhodium-phosphine complex catalyst creates a chiral environment for the hydrogenation reaction. The substrate docks onto the metal center in a sterically favored orientation, leading to the delivery of hydrogen to one face of the pyrazine ring, thus yielding the (S)-enantiomer preferentially. This method is highly atom-economical and can be performed at high substrate concentrations.[6]

Caption: Asymmetric hydrogenation of a pyrazine precursor.

Experimental Protocol: Asymmetric Hydrogenation of Pyrazinecarboxylic Acid tert-butylamide (This protocol is illustrative, based on principles described in the literature.[6])

-

Catalyst Preparation: In a glovebox, charge a pressure reactor with pyrazinecarboxylic acid tert-butylamide and a chiral rhodium catalyst (e.g., [Rh(cod)Cl]₂ with a chiral phosphine ligand like (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) in a suitable solvent such as methanol.

-

Reaction: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 50-100 bar) and heat to the target temperature (e.g., 50-80 °C).

-

Monitoring: Maintain the reaction under vigorous stirring. The reaction progress can be monitored by techniques like HPLC or NMR by taking aliquots at regular intervals.

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.

-

Hydrolysis: The resulting (S)-piperazine-2-carboxylic acid tert-butylamide is then hydrolyzed. This is typically achieved by heating with aqueous acid (e.g., hydrochloric acid) to remove the tert-butylamide group and yield (S)-piperazine-2-carboxylic acid dihydrochloride.[6]

-

Isolation: The final product is isolated by crystallization, filtration, and drying. Enantiomeric excess (ee) is confirmed using chiral HPLC.

Chiral Resolution via Enzymatic Hydrolysis

Biocatalysis offers a highly selective and environmentally friendly alternative for producing chiral compounds.[7][8] Kinetic resolution involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For (S)-piperazine-2-carboxylic acid, this is commonly achieved by the enzymatic hydrolysis of a racemic piperazine-2-carboxamide or a protected ester derivative.[9][10]

Causality and Rationale: Enzymes, such as aminopeptidases or lipases, possess a chiral active site.[8] When presented with a racemic substrate (e.g., rac-piperazine-2-carboxamide), the enzyme's active site preferentially binds and catalyzes the hydrolysis of one enantiomer (the L- or S-form in this case) over the other. This stereospecificity results in the conversion of the (S)-amide to the (S)-acid, leaving the (R)-amide unreacted. The resulting mixture of (S)-acid and (R)-amide can then be separated based on their different chemical properties (e.g., solubility at different pH values). This method operates under mild aqueous conditions, minimizing side reactions and environmental impact.[7]

Caption: Kinetic resolution of a racemic amide.

Experimental Protocol: Enzymatic Resolution using Aminopeptidase (This protocol is illustrative, based on principles described in the literature.[7][8])

-

Substrate Preparation: Prepare a solution or slurry of racemic this compound in an aqueous buffer (e.g., phosphate or borate buffer) at the optimal pH for the chosen enzyme (e.g., pH 9).[7]

-

Enzymatic Reaction: Add the aminopeptidase from Aspergillus oryzae (free or immobilized) to the substrate mixture. Maintain the temperature at the enzyme's optimum (e.g., 30-40 °C) with gentle agitation.

-

Monitoring and Control: The reaction should be monitored for conversion, ideally to a maximum of 50% to ensure high enantiomeric excess of both the product and the remaining substrate. The pH may need to be controlled throughout the reaction as the formation of the carboxylic acid will lower it.

-

Reaction Quenching: Once ~50% conversion is reached, the reaction is stopped, typically by pH shift or by removing the (immobilized) enzyme.

-

Separation: The product mixture is separated. For example, acidifying the solution will protonate the (S)-acid, which can then be separated from the (R)-amide by extraction or crystallization.

-

Purification and Analysis: The isolated (S)-piperazine-2-carboxylic acid is further purified. The enantiomeric purity is verified by chiral HPLC. The immobilized enzyme can often be recovered, washed, and reused for multiple cycles.[8][11]

Applications in Drug Development

The (S)-piperazine-2-carboxylic acid scaffold is integral to the structure of numerous pharmaceuticals across various therapeutic areas. Its constrained conformation can help position other pharmacophoric elements correctly for optimal target binding.

-

Antiviral Agents: It is a well-established intermediate in the synthesis of HIV protease inhibitors.[6] The piperazine core often serves as a central scaffold to which other functional groups that interact with the enzyme's active site are attached.

-

Anti-inflammatory Agents: Novel piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated as potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory disorders.[12]

-

Central Nervous System (CNS) Agents: The broader piperazine scaffold is a privileged structure in CNS drug discovery, appearing in antipsychotics, antidepressants, and anxiolytics.[2] The chirality introduced by the 2-carboxylic acid group allows for the development of more selective agents.

Caption: Synthetic diversification from the core scaffold.

Quality Control and Analytical Characterization

Ensuring the chemical and stereochemical purity of (S)-piperazine-2-carboxylic acid is a critical self-validating step in any synthetic protocol. A suite of analytical techniques is employed for this purpose.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The sample is passed through a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, resulting in different retention times and allowing for their quantification.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity by identifying characteristic peaks and integrating them against a known standard.[14]

-

Polarimetry: As a chiral molecule, (S)-piperazine-2-carboxylic acid rotates plane-polarized light. Measuring the specific rotation provides a confirmation of the enantiomeric form but is less precise for quantifying purity compared to chiral HPLC.[14]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15]

-

Melting Point: A sharp melting point range is indicative of high purity.[5]

Conclusion

(S)-Piperazine-2-carboxylic acid is a quintessential example of a high-value pharmaceutical intermediate. Its defined stereochemistry and versatile chemical functionality make it an indispensable tool for the efficient synthesis of enantiomerically pure drugs. The availability of robust synthetic routes, including both high-throughput asymmetric catalysis and green biocatalytic resolutions, ensures its continued relevance in the drug development pipeline. For medicinal chemists and process development scientists, a thorough understanding of the synthesis, properties, and analytical control of this key intermediate is fundamental to accelerating the discovery and production of next-generation therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of S-Piperazine-2-Carboxylic Acid as a Pharmaceutical Intermediate.

- Wu, G., Zhao, H., Luo, R. G., Wei, D., & Malhotra, S. V. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Digital Commons @ NJIT.

- Wu, G., Zhao, H., Luo, R. G., Wei, D., & Malhotra, S. V. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Enantiomer, 6(6), 343-345.

- ChemicalBook. (n.d.). (S)-Piperazine-2-carboxylic acid | 147650-70-2.

- ResearchGate. (n.d.). The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20....

- Biosynth. (2024, March 19). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride.

- ACS Publications. (n.d.). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Organic Process Research & Development.

- ResearchGate. (n.d.). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase | Request PDF.

- Google Patents. (n.d.). US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

- ACS Publications. (2024, March 19). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride.

- Smolecule. (2023, August 15). Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2.

- Chem-Impex. (n.d.). Piperazine-2-carboxylic acid.

- ChemicalBook. (n.d.). PIPERAZINE-2-CARBOXYLIC ACID synthesis.

- PubChem. (n.d.). Piperazine-2-carboxylic acid.

- ACS Publications. (n.d.). Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. The Journal of Organic Chemistry.

- ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-Piperazine-2-carboxylic acid | 147650-70-2 [chemicalbook.com]

- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. biosynth.com [biosynth.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. "Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carbo" by Guosheng Wu, Hua Zhao et al. [digitalcommons.njit.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acgpubs.org [acgpubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

The Multifaceted Therapeutic Potential of Piperazine-2-carboxamide and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties and serve as a versatile linker for diverse pharmacophoric groups.[1][2] Within this privileged heterocyclic family, piperazine-2-carboxamide and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, offering insights for researchers engaged in the discovery and development of novel therapeutics.

The this compound Core: A Gateway to Diverse Biological Activities

The this compound scaffold presents three key points for chemical modification: the two nitrogen atoms of the piperazine ring and the carboxamide group. This structural versatility allows for the generation of large and diverse chemical libraries, enabling the exploration of a wide range of biological targets.[3] The inherent properties of the piperazine ring, such as its basicity and ability to form hydrogen bonds, often contribute to improved pharmacokinetic profiles of the final drug candidates.[1]

A multitude of biological activities have been attributed to this compound analogs, including:

-

Anticancer Activity: These compounds have shown significant cytotoxicity against various cancer cell lines, including leukemia, colon cancer, and melanoma.[4][5]

-

Antiviral Activity: Promising inhibitory effects have been observed against a range of viruses, such as Zika virus (ZIKV), Influenza A virus (IAV), and SARS-CoV-2.[4][6]

-

Neuroprotective Effects: Derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting anticholinesterase activity.[7][8]

-

Antimicrobial and Antifungal Properties: Various analogs have demonstrated significant activity against both bacterial and fungal pathogens.[9]

Synthetic Strategies: Building the this compound Library

The synthesis of this compound analogs typically involves the functionalization of a pre-formed piperazine-2-carboxylic acid scaffold. Orthogonal protection of the two amino groups is a common strategy to allow for selective modification at each nitrogen atom.[3]

A general synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound analogs.

Common coupling reagents for amide bond formation include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[10] The choice of protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) and Allyloxycarbonyl (Alloc), is crucial for achieving selective functionalization.[3]

Unraveling Biological Mechanisms: Key Experimental Protocols

The diverse biological activities of this compound analogs necessitate a range of in vitro and in vivo assays for their evaluation.

Anticancer Activity Evaluation

A standard approach to assess the anticancer potential of these compounds involves screening against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Maintain human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[11]

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Antiviral Activity Assessment

The antiviral efficacy of this compound derivatives can be determined using viral replication inhibition assays.

Experimental Protocol: Viral Replication Inhibition Assay (e.g., for SARS-CoV-2)

-

Cell Culture: Culture permissive cells (e.g., Vero E6 cells for SARS-CoV-2) in 96-well plates.

-

Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously, treat the cells with different concentrations of the test compounds.

-

Incubation: Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).

-

Quantification of Viral Replication: Quantify the extent of viral replication using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels or an enzyme-linked immunosorbent assay (ELISA) to detect viral proteins.

-

Data Analysis: Determine the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.[4]

Neuroprotective Activity Evaluation

For neurodegenerative diseases like Alzheimer's, the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy.[8][12]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of the test compound, acetylcholinesterase or butyrylcholinesterase, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Reaction Mixture: In a 96-well plate, mix the enzyme with the test compound at various concentrations and incubate.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI).

-

Colorimetric Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a colored product that can be measured spectrophotometrically.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for different biological activities.

Caption: Key structural elements influencing the biological activity of this compound analogs.

-

N1-Substituent: The nature of the substituent at the N1 position is often critical for potency and selectivity. For instance, in a series of anti-Alzheimer's agents, 1,4-bis(2-chlorobenzyl) substitution resulted in highly potent and selective butyrylcholinesterase inhibitors.[7]

-

N4-Substituent: Modifications at the N4 position can significantly impact pharmacokinetic properties such as solubility and membrane permeability.

-

Carboxamide Moiety: The carboxamide group is a key hydrogen bonding motif. Its replacement with bioisosteres can influence metabolic stability and target engagement.

Data Presentation: Comparative Biological Activities

| Compound Class | Target/Activity | Key Findings | Reference |

| Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides | Anticancer & Antiviral | Dual activity against cancer cell lines and SARS-CoV-2. | [4] |

| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | Anti-Alzheimer's | Potent and selective inhibitors of butyrylcholinesterase. | [7] |

| Chromone-2-carboxamides with piperazine moiety | Anti-inflammatory | Inhibition of soluble epoxide hydrolase (sEH). | [10] |

| Pyrimidinyl-piperazine carboxamides | α-glucosidase inhibitors | Potential for diabetes treatment. | [13] |

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on:

-

Multi-target Drug Design: Leveraging the scaffold's versatility to design ligands that can modulate multiple targets implicated in complex diseases like cancer and neurodegenerative disorders.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.

-

Exploration of Novel Biological Targets: Screening existing and new libraries against a wider range of biological targets to uncover novel therapeutic applications.

References

- Esposito, M., et al. (2025). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. PubMed Central.

- Hemant, R., et al. (Year not specified). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- (Author not specified). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- PubChem. (n.d.). This compound.

- (Author not specified). (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.

- (Author not specified). (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Al-Ghorbani, M., et al. (2025). Piperazine Heterocycles as Potential Anticancer Agents: A Review.

- (Author not specified). (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central.

- (Author not specified). (Year not specified). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.

- (Author not specified). (Year not specified). Synthesis and diversity analysis of lead discovery this compound libraries. 5Z.com.

- Rossen, K., et al. (Year not specified). The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20...

- (Author not specified). (Year not specified). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central.

- (Author not specified). (Year not specified). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

- (Author not specified). (Year not specified). Structure–activity relationship of piperidine derivatives with...

- (Author not specified). (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies.

- (Author not specified). (2023).

- (Author not specified). (Year not specified). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. MDPI.

- (Author not specified). (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity.

- (Author not specified). (Year not specified).

- (Author not specified). (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity.

- (Author not specified). (2022).

- (Author not specified). (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Source not available.

- Kant, R., & Maji, S. (Year not specified). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).

- (Author not specified). (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- (Author not specified). (Year not specified).

- (Author not specified). (Year not specified). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.

- (Author not specified). (2017). N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents. PubMed.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. zinc.5z.com [zinc.5z.com]

- 4. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 7. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Piperazine-2-Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperazine-2-carboxamide scaffold is a "privileged" structural motif in medicinal chemistry, forming the core of numerous clinically successful and experimental therapeutic agents. Its inherent conformational rigidity, coupled with the tunable basicity and hydrogen bonding capacity of its dual nitrogen atoms, provides a unique framework for designing potent and selective ligands. This guide offers a senior application scientist's perspective on the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this remarkable scaffold. We will delve into detailed synthetic protocols, explore its role in targeting critical enzymes and receptors in oncology, infectious diseases, and neurodegenerative disorders, and provide quantitative biological data to illustrate its impact on drug design.

Introduction: The Strategic Value of the this compound Core

In the landscape of heterocyclic chemistry, the piperazine ring is a recurring feature in a multitude of FDA-approved drugs. The addition of a carboxamide group at the 2-position introduces a constrained, chiral center with defined vectoral exits for substitution, making the this compound scaffold particularly valuable for combinatorial library synthesis and lead optimization.

The key advantages of this scaffold from a medicinal chemistry perspective are:

-

Structural Rigidity and Chirality: The six-membered ring exists in a stable chair conformation, which reduces the entropic penalty upon binding to a biological target. The chiral center at C-2 allows for stereospecific interactions, which is critical for selectivity and potency.

-

Tunable Physicochemical Properties: The two nitrogen atoms (N1 and N4) offer distinct points for chemical modification. Their basicity (pKa values) can be modulated by substituent effects, influencing solubility, membrane permeability, and oral bioavailability. These nitrogens can act as hydrogen bond acceptors, while the N-H groups can be donors, facilitating strong target engagement.

-

Synthetic Tractability: The scaffold is amenable to both solid-phase and solution-phase synthesis, allowing for the efficient generation of large, diverse chemical libraries. Orthogonal protection strategies for the two amino groups enable sequential and site-selective functionalization.

This guide will explore the practical application of these principles, providing researchers with the foundational knowledge and technical details to effectively leverage the this compound scaffold in their drug discovery programs.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives can be approached through various routes, including solution-phase chemistry for specific targets and solid-phase synthesis for generating large libraries.

General Solid-Phase Synthesis Protocol

Solid-phase synthesis is highly efficient for creating diverse libraries of this compound derivatives. The following protocol outlines a general approach using an orthogonally protected piperazine-2-carboxylic acid scaffold.

Experimental Protocol: Solid-Phase Synthesis of a this compound Library

-

Resin Preparation: Swell a suitable solid support (e.g., Wang resin) in an anhydrous solvent like dichloromethane (DCM).

-

Scaffold Loading: Couple an orthogonally protected piperazine-2-carboxylic acid scaffold (e.g., 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid) to the resin. This is typically achieved using a carbodiimide coupling agent such as diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Stir the reaction overnight at room temperature.

-

Fmoc Deprotection: Remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N4 position using a solution of 20% piperidine in dimethylformamide (DMF). This exposes the secondary amine for the first diversification step.

-

R1 Diversification (N4-Substitution): Acylate, alkylate, or perform a reductive amination on the exposed N4 amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes).

-

Alloc Deprotection: Remove the allyloxycarbonyl (Alloc) protecting group from the N1 position using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane. This exposes the second secondary amine.

-

R2 Diversification (N1-Substitution): Introduce the second point of diversity at the N1 position using another set of reagents.

-

Cleavage from Resin: Cleave the final compounds from the solid support using a strong acid, typically a mixture of trifluoroacetic acid (TFA) and DCM.

-

Purification: Purify the individual compounds using techniques like high-performance liquid chromatography (HPLC).

This method allows for the systematic variation of substituents at both the N1 and N4 positions, as well as at the carboxamide, to explore the chemical space around the core scaffold.

Caption: Workflow for solid-phase synthesis of this compound libraries.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold is a component of drugs targeting a wide array of diseases. Its ability to present functional groups in a well-defined spatial orientation allows for precise interactions with biological targets.

Antiviral Therapy: HIV Protease Inhibition

A landmark example of a drug featuring the this compound core is Indinavir , an inhibitor of HIV-1 protease.

Mechanism of Action: The HIV replication cycle is critically dependent on the viral protease enzyme.[1] This enzyme cleaves large, non-functional polyproteins (Gag and Gag-Pol) into smaller, mature proteins that are essential for assembling new, infectious virions.[2][3] Indinavir is designed as a peptidomimetic that fits into the active site of the HIV-1 protease. The this compound moiety is a key part of the scaffold that correctly orients the other pharmacophoric groups, such as the hydroxylethylamine transition-state isostere, to bind with high affinity to the catalytic aspartate residues in the enzyme's active site. This potent inhibition blocks the processing of viral polyproteins, resulting in the production of immature, non-infectious viral particles and effectively halting the spread of the virus.

Caption: Piperazine-carboxamide CCR2 antagonists block inflammatory cell migration.

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in a multitude of other therapeutic contexts.

-

Neurodegenerative Diseases: Derivatives have been synthesized as multi-target-directed ligands for Alzheimer's disease, showing potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy for managing the cognitive symptoms of Alzheimer's.

-

Cardiovascular and Inflammatory Diseases: Novel chromone-piperazine carboxamide conjugates have been identified as inhibitors of soluble epoxide hydrolase (sEH). [3]The sEH enzyme metabolizes anti-inflammatory epoxy fatty acids into less active diols. Inhibition of sEH increases the levels of beneficial epoxy fatty acids, which have anti-inflammatory and vasodilatory effects.

-

Oncology: The scaffold is being investigated for the development of novel kinase inhibitors and other anticancer agents. The rigid structure allows for the precise positioning of functional groups to interact with the ATP-binding pocket of various kinases, such as VEGFR2.

Quantitative Biological Data and Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold allows for detailed exploration of SAR. The following tables summarize inhibitory activities for derivatives against various targets, demonstrating the scaffold's potential.

Table 1: Cholinesterase Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives

| Compound | Substituent (R) | Target | Ki (nM) | Selectivity Index (SI) |

| 7b | 1,4-bis(2-chlorobenzyl) | BChE | 1.6 ± 0.08 | 21862.5 |

| 4c | 1,4-bis(4-chlorobenzyl) | AChE | 10,180 ± 1000 | ~17.9 (for AChE) |

| Donepezil | (Reference) | AChE | 12,500 ± 2600 | - |

| Tacrine | (Reference) | BChE | 17.3 ± 2.3 | - |

Data sourced from Bioorganic Chemistry (2024). Ki represents the inhibition constant. SI is the selectivity index for BChE over AChE, unless otherwise noted.

Causality Insight: In this series, the conversion of the carboxylic acid to a hydroxamic acid (as in compound 7b ) dramatically increased potency and selectivity for BChE. The position of the chloro substituent on the benzyl rings also significantly impacted activity, with the 2-chloro substitution being optimal for BChE inhibition.

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity [3]

| Compound | Amide Moiety | Target | IC50 (µM) |

|---|---|---|---|

| 7 | N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl} | human sEH | 1.75 |

| 2 | 4-(2-chlorophenyl)piperazin-1-yl | human sEH | > 10 |

| 3 | 4-(2-fluorophenyl)piperazin-1-yl | human sEH | > 10 |

Data sourced from Records of Natural Products (2023). IC50 is the half-maximal inhibitory concentration.

Causality Insight: These results highlight the critical role of the group attached to the carboxamide. Replacing the piperazine moiety with a benzyl-substituted piperidine (compound 7 ) led to a significant increase in inhibitory potency against sEH, demonstrating the sensitivity of the target's binding pocket to the shape and electronics of this region.

Conclusion and Future Directions

The this compound scaffold remains an exceptionally valuable and versatile core in modern drug discovery. Its proven success in approved drugs like Indinavir and its continued exploration in diverse therapeutic areas underscore its "privileged" status. The ability to readily generate large, diverse libraries through established synthetic protocols ensures its continued relevance in high-throughput screening campaigns.

Future research will likely focus on leveraging this scaffold to design multi-target ligands for complex diseases and to develop next-generation covalent and allosteric modulators. As our understanding of biological targets deepens, the precise, three-dimensional presentation of pharmacophores afforded by the this compound core will undoubtedly lead to the discovery of novel, highly selective, and potent therapeutics.

References

-

Li, R., et al. (2023). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2023). Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2024). HIV-1 protease. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Dahmash, N. S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. Available at: [Link]

-

Ghosh, A. K., et al. (2016). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews. Available at: [Link]

-

Herpin, T. F., et al. (1998). Synthesis and diversity analysis of lead discovery this compound libraries. Molecular Diversity. Available at: [Link]

-

El-Sayed, O. A., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. Available at: [Link]

-

Clinical Info HIV.gov. (n.d.). Protease. NIH. Available at: [Link]

-

Patsnap Synapse. (2024). What are EPHX2 inhibitors and how do they work?. Available at: [Link]

-

NIH. (2018). HIV Replication Cycle. National Institute of Allergy and Infectious Diseases (NIAID). Available at: [Link]

-

Anand, P., & Singh, B. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. Available at: [Link]

-

Giacobini, E. (2004). Acetylcholinesterase Inhibition in Alzheimer's Disease. Bentham Science Publishers. Available at: [Link]

-

Herpin, T. F., et al. (1998). Synthesis and diversity analysis of lead discovery this compound libraries. 5Z.com. Available at: [Link]

-

Dahmash, N. S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

-

Ghosh, A. K., et al. (2016). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. Available at: [Link]

-

El-Sayed, O. A., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. Available at: [Link]

-

Li, R., et al. (2023). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2023). Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2024). HIV-1 protease. Wikipedia. Available at: [Link]

-

Clinical Info HIV.gov. (n.d.). Protease. NIH. Available at: [Link]

-

Patsnap Synapse. (2024). What are EPHX2 inhibitors and how do they work?. Available at: [Link]

-

Karthikeyan, C., et al. (2025). Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. PubMed. Available at: [Link]

-

Anand, P., & Singh, B. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. Available at: [Link]

-

Giacobini, E. (2004). Acetylcholinesterase Inhibition in Alzheimer's Disease. Bentham Science. Available at: [Link]

-

Li, Y., et al. (2023). Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. PubMed. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2020). IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. ResearchGate. Available at: [Link]

-

National Institute of Allergy and Infectious Diseases. (2018). HIV Replication Cycle. NIH. Available at: [Link]

-

Patsnap Synapse. (2023). What are HIV-1 protease inhibitors and how do you quickly get the latest development progress?. Available at: [Link]

-

Cumming, J. G., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed. Available at: [Link]

-

Kohli, Y., et al. (2024). Role of HIV-1 protease during viral replication. ResearchGate. Available at: [Link]

Sources

Introduction: The Strategic Value of the Piperazine-2-Carboxamide Scaffold

An In-Depth Technical Guide to the Initial Screening of Piperazine-2-Carboxamide Libraries for Lead Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example, ranking as one of the most common nitrogen heterocycles in drug discovery.[1] Its prevalence is not accidental; the two nitrogen atoms offer a unique combination of properties, including improved aqueous solubility and bioavailability, and act as key hydrogen bond donors or acceptors for target engagement.[1][2]

This guide focuses on a specific, highly versatile iteration: the This compound core. This scaffold is a pharmacologically significant structure found in potent drugs such as the protease inhibitor Indinavir.[3] Its constrained, three-dimensional nature, combined with three distinct points for chemical diversification, makes it an ideal starting point for building large, high-quality compound libraries.[3] Such libraries are designed for high-throughput screening (HTS) campaigns aimed at discovering novel starting points—or "hits"—for drug development programs.[3][4]

As a Senior Application Scientist, this document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying strategic rationale for each step in the initial screening cascade. We will journey from the logic of library design, through the meticulous process of assay development and high-throughput screening, to the critical phase of hit validation that separates promising candidates from statistical noise.

Part 1: Library Design & Preparation — The Foundation of a Successful Screen

The quality of a screening library is the single most important determinant of a campaign's success. A well-designed library maximizes chemical diversity while adhering to the physicochemical properties of known drugs, increasing the probability of identifying a tractable lead.

Rationale for Scaffold Choice & Synthetic Strategy

The this compound scaffold is selected for its inherent "drug-like" properties and synthetic tractability. It possesses three key functional handles that can be independently modified, allowing for a systematic exploration of the surrounding chemical space.[3] A robust and common approach to library synthesis is solid-phase chemistry, which facilitates purification and automation.[3][4]

The key to maximizing diversity is the use of orthogonal protecting groups on the two piperazine nitrogens, such as fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc).[3] This strategy allows for the sequential removal of each protecting group and the introduction of different chemical moieties at each position, followed by cleavage from the resin to yield the final, discrete compounds.

Mandatory Visualization: Generalized Synthetic Workflow

Caption: Solid-phase synthesis workflow for a this compound library.

Experimental Protocol: Library Quality Control (QC)

Trustworthiness in screening requires that every compound is what it purports to be. Rigorous QC is a self-validating system that prevents wasted resources chasing false positives arising from impurities.

-

Sample Selection: A representative subset of the library (e.g., 5-10%) is selected for analysis, ensuring coverage of all building blocks used.

-

Instrumentation: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the standard. An evaporative light scattering detector (ELSD) can also be used.[3]

-

LC Method:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 5-7 minutes.

-

Flow Rate: 0.5 mL/min.

-

-

MS Method:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: 100-1000 m/z.

-

-

Analysis:

-

Purity: Assess the purity of each compound by integrating the area of the main peak in the chromatogram. The target is typically >90% purity.

-

Identity: Confirm that the molecular weight observed in the mass spectrum matches the expected mass of the synthesized compound.

-

Troubleshooting: Investigate any systematic failures. For example, aromatic ureas are known to sometimes cyclize into hydantoins, a potential side reaction that should be monitored.[3]

-

Compound Management and Plating

Proper handling ensures compound integrity.

-

Solubilization: Dissolve compounds in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[5]

-

Plating: Use acoustic dispensing technology to transfer precise nanoliter volumes of the stock solutions into 384- or 1536-well assay plates.[6] This creates "assay-ready" plates that can be sealed and stored.

-

Storage: Store all stock solutions and assay-ready plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.[5]

Part 2: Assay Development & Miniaturization — Asking the Right Question

The HTS assay is the experimental question being asked of each compound in the library. A robust, reliable, and relevant assay is paramount. The choice of assay format is dictated entirely by the biological target and the mechanism you wish to interrogate.[7]

The Causality of Assay Choice

-

Biochemical Assays: These are simpler systems, often using purified proteins (e.g., enzymes, receptors), to measure direct interaction or inhibition. They are ideal for identifying compounds that bind directly to the target but provide no information about cellular activity.

-

Cell-Based Assays: These assays measure a biological response within a living cell (e.g., reporter gene activation, changes in a signaling pathway, cell death).[8] They are more physiologically relevant and can identify compounds that work through complex mechanisms, but hits can be harder to deconvolve.

Experimental Protocol: Development of a Generic Kinase Inhibition Assay (Biochemical)

This protocol describes the steps to develop a trustworthy biochemical assay, ensuring it is fit for the purpose of HTS.

-

Reagent Titration:

-

Objective: To determine the optimal concentrations of enzyme and substrate that produce a linear reaction rate and a strong signal.

-

Enzyme Titration: Hold the substrate (ATP) concentration constant at its known Km value. Perform a serial dilution of the kinase and measure the reaction rate. Select a concentration from the linear range of the curve.

-

Substrate Titration: Using the chosen enzyme concentration, perform a serial dilution of the substrate (ATP) to determine the Km (the concentration at which the reaction rate is half of the maximum). For HTS, the assay is typically run at or near the Km of ATP to allow for the sensitive detection of competitive inhibitors.

-

-

Assay Stability and DMSO Tolerance:

-

Objective: To ensure the assay signal is stable over the time required for plate reading and is not adversely affected by the compound solvent (DMSO).

-

Procedure: Prepare assay plates with all reagents, including a range of DMSO concentrations (e.g., 0.5% to 2.5%). Incubate the plates and read the signal at multiple time points (e.g., 30, 60, 90, 120 minutes).

-

Acceptance Criteria: The signal should be stable for at least 60 minutes, and the assay performance (see Z'-factor below) should not significantly decrease at the final DMSO concentration planned for the screen (typically ≤1%).

-

-

Assay Validation (The Self-Validating System):

-

Objective: To statistically validate that the assay can reliably distinguish between active and inactive compounds.[9]

-

Procedure: Prepare several plates containing only control wells:

-

High Control (0% Inhibition): All reagents + DMSO (n=16-24 wells).

-

Low Control (100% Inhibition): All reagents + a known, potent inhibitor (n=16-24 wells).

-

-

Calculation of Z'-Factor: The Z'-factor is the industry-standard metric for HTS assay quality. It is calculated as: Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| ) Where SD is the standard deviation and Mean is the average of the high or low control wells.

-

Data Presentation: Assay Validation Parameters

| Parameter | Formula/Definition | Acceptable Range for HTS | Rationale |

| Signal-to-Basal (S/B) | Mean_high / Mean_low | > 3 | Ensures a sufficient dynamic range to detect inhibition. |

| Signal-to-Noise (S/N) | |Mean_high - Mean_low| / sqrt(SD_high² + SD_low²) | > 10 | Measures the separation between control signals relative to their variability. |

| Z'-Factor | 1 - (3σ_high + 3σ_low) / |μ_high - μ_low| | > 0.5 | A value > 0.5 indicates an excellent assay with a large separation band between controls, making it highly reliable for single-point screening.[9] |

Part 3: The High-Throughput Screening (HTS) Cascade — From Library to "Hits"

The HTS cascade is a multi-stage funnel designed to efficiently identify promising compounds from a vast library.[10] It begins with a broad primary screen, followed by increasingly rigorous confirmation and characterization steps.

Mandatory Visualization: The HTS Screening Funnel

Caption: A typical workflow for an HTS campaign, from library to validated hits.

Experimental Protocol: Primary Screening & Hit Triage

-

Primary Screen:

-

Objective: To test every compound in the library at a single concentration to identify any with potential activity.[5]

-

Methodology:

-

Use pre-stamped "assay-ready" plates containing the library compounds.

-

Utilize automated liquid handlers to add reagents (enzyme, substrate, detection reagents) to all wells of the 384- or 1536-well plates.

-

Incubate the plates for the pre-determined time.

-

Read the plates on a high-throughput plate reader.

-

-

Data Analysis: Raw data from each well is normalized to the plate's high (0% inhibition) and low (100% inhibition) controls. A "hit" is typically defined as any compound that produces a percent inhibition value greater than 3 standard deviations from the mean of the high controls.

-

-

Hit Confirmation:

-

Causality: The primary screen can produce false positives due to experimental error or compound-specific issues (e.g., aggregation, fluorescence). Therefore, all initial hits must be re-tested under the same conditions to confirm their activity.[11]

-

Methodology: Order fresh, dry powder of the hit compounds. Create new stock solutions and re-test in the primary assay. Only compounds that reproduce their activity are considered "confirmed hits."

-

-

Dose-Response Analysis (Secondary Screen):

-

Objective: To determine the potency of confirmed hits by measuring their activity across a range of concentrations.[5]

-

Methodology:

-

Perform a serial dilution of each confirmed hit (e.g., 10-point, 3-fold dilution starting at 50 µM).

-

Test these dilutions in the primary assay.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value (the concentration at which the compound produces 50% of its maximal inhibition).

-

-

Data Presentation: Example Hit Progression Table

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmation Status | Dose-Response IC50 (µM) |

| PZC-001 | 65.2 | Confirmed | 1.2 |

| PZC-002 | 58.9 | Not Confirmed | - |

| PZC-003 | 88.1 | Confirmed | 0.45 |

| PZC-004 | 72.5 | Confirmed | 8.9 |

Part 4: Hit Validation & Prioritization — Identifying True Leads

A potent IC50 value is not sufficient to define a lead compound. The hit-to-lead phase is a critical step where hits are further characterized to determine their suitability for a full-scale lead optimization program.[11][12] The goal is to eliminate problematic compounds early and focus resources on those with the highest potential.

Orthogonal Assay Confirmation

-

Rationale: To ensure that the observed activity is not an artifact of the primary assay format (e.g., interference with light-based readouts), it is crucial to confirm activity in an independent, biophysical assay.[6][13] This provides direct evidence of compound binding to the target.

-

Common Methods:

-

Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures changes in the refractive index as the compound flows over it, providing binding affinity (KD) and kinetics.